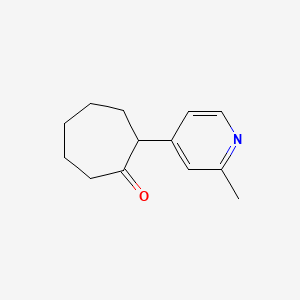
2-(2-Methylpyridin-4-yl)cycloheptanone
Cat. No. B8279340
M. Wt: 203.28 g/mol
InChI Key: HPZLZDNASPWLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08436005B2
Procedure details


A mixture of 4-bromo-2-methylpyridine (300 mg, 1.744 mmol), cycloheptanone (0.206 mL, 1.744 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (121 mg, 0.209 mmol), Pd2(dba)3 (80 mg, 0.087 mmol), and Cs2CO3 (739 mg, 2.267 mmol) in 2-propanol (1.5 mL) and toluene (1.5 mL) was stirred at 85° C. overnight. After this time, the mixture was filtered through diatomaceous earth, then the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica gel (7:3 hexane-EtOAc, eluant) to afford the title compound. MS (APCI+) m/z 204 (M+H)+.


Quantity
121 mg
Type
reactant
Reaction Step One

Name
Cs2CO3
Quantity
739 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[C:9]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>CC(O)C.C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:8][C:4]1[CH:3]=[C:2]([CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:9]2=[O:16])[CH:7]=[CH:6][N:5]=1 |f:3.4.5,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=NC=C1)C
|
|
Name
|
|
|
Quantity
|
0.206 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCC1)=O
|
|
Name
|
|
|
Quantity
|
121 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
|
Name
|
Cs2CO3
|
|
Quantity
|
739 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 85° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time, the mixture was filtered through diatomaceous earth
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel (7:3 hexane-EtOAc, eluant)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

